4,6-Dichloro-5-nitronicotinic acid
Overview
Description
4,6-Dichloro-5-nitronicotinic acid is an organic compound that belongs to the class of nitro-substituted heterocyclic compounds. It has the molecular formula C6H2Cl2N2O4 and a molecular weight of 237 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics .
Mechanism of Action
Target of Action
The primary targets of 4,6-Dichloro-5-nitronicotinic acid are currently unknown. This compound is a biochemical used in proteomics research
Mode of Action
It is known that the compound interacts with biological systems, potentially influencing various biochemical processes .
Biochemical Pathways
As a biochemical used in proteomics research, it may influence a variety of pathways depending on its targets .
Result of Action
As a biochemical used in proteomics research, it may have diverse effects depending on its specific targets and the context of its use .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence its action .
Preparation Methods
The synthesis of 4,6-Dichloro-5-nitronicotinic acid typically involves the nitration of 4,6-dichloronicotinic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 5-position of the nicotinic acid ring . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
4,6-Dichloro-5-nitronicotinic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can replace the chlorine atoms with methoxy groups.
Scientific Research Applications
4,6-Dichloro-5-nitronicotinic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting nicotinic acid receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
4,6-Dichloro-5-nitronicotinic acid can be compared with other nitro-substituted heterocyclic compounds, such as:
4,6-Dichloro-2-nitropyridine: Similar in structure but differs in the position of the nitro group.
5-Nitro-2-chloropyridine: Another related compound with a different substitution pattern.
4,6-Dichloro-3-nitropyridine: Similar but with the nitro group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dichloro-5-nitropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-3-2(6(11)12)1-9-5(8)4(3)10(13)14/h1H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCDFXJMQKCBKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248624 | |
Record name | 4,6-Dichloro-5-nitro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192263-83-4 | |
Record name | 4,6-Dichloro-5-nitro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192263-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-5-nitro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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